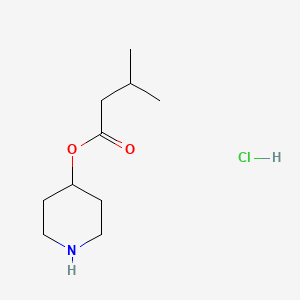
4-Piperidinyl 3-methylbutanoate hydrochloride
説明
4-Piperidinyl 3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
準備方法
The synthesis of 4-Piperidinyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 4-piperidinol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
4-Piperidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using
生物活性
4-Piperidinyl 3-methylbutanoate hydrochloride, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 181.66 g/mol
The presence of the piperidine ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety allows for significant interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction can modulate neurotransmission and influence various physiological processes.
Key Mechanisms:
- Receptor Agonism : Acts as an agonist for muscarinic receptors, potentially enhancing cholinergic signaling.
- Inhibition of Enzymatic Activity : May inhibit specific enzymes involved in neurotransmitter metabolism, further affecting signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antinociceptive Effects : Studies have shown that compounds in the piperidine class exhibit pain-relieving properties. For instance, similar compounds have been evaluated for their efficacy in reducing pain in animal models.
- Anti-inflammatory Properties : Piperidine derivatives have demonstrated anti-inflammatory effects in various assays, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study exploring the anti-inflammatory effects of piperidine derivatives, it was found that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models. The compound demonstrated a dose-dependent reduction in inflammation, comparable to established anti-inflammatory drugs like indomethacin .
Comparative Analysis with Similar Compounds
Piperidine derivatives often share similar biological activities; however, variations in substituents can lead to differences in potency and selectivity. For example, compounds with additional functional groups may exhibit enhanced solubility and bioavailability.
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| 4-Piperidinyl 3-methylbutanoate | Antinociceptive | Moderate |
| 3-Benzoyl-1-methyl-4-phenylpiperidinol | Anti-inflammatory | High |
| N-substituted piperidine derivatives | Neurotransmitter Modulation | Variable |
特性
IUPAC Name |
piperidin-4-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(12)13-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUECYREQFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















